molecular formula C26H26F3N5O5S B11673928 Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11673928
M. Wt: 577.6 g/mol
InChI Key: UYTIPFIXSXUXHB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the tetrahydropyrazolo[1,5-a]pyrimidine core, the introduction of the nitrophenyl and trifluoromethyl groups, and the final coupling with the benzothiophene carboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving nitrophenyl and trifluoromethyl groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups may play a role in binding to target proteins or enzymes, while the tetrahydropyrazolo[1,5-a]pyrimidine core may modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-({[5-(4-aminophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The unique combination of the nitrophenyl, trifluoromethyl, and tetrahydropyrazolo[1,5-a]pyrimidine groups in Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate makes it distinct from other similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.

Properties

Molecular Formula

C26H26F3N5O5S

Molecular Weight

577.6 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H26F3N5O5S/c1-13(2)39-25(36)22-16-5-3-4-6-19(16)40-24(22)31-23(35)18-12-21-30-17(11-20(26(27,28)29)33(21)32-18)14-7-9-15(10-8-14)34(37)38/h7-10,12-13,17,20,30H,3-6,11H2,1-2H3,(H,31,35)

InChI Key

UYTIPFIXSXUXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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